(4-Tert-butylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+)

Description

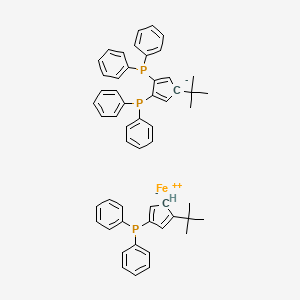

The iron(II) complex in question features a central iron ion coordinated to two distinct cyclopentadienyl-derived ligands. The first ligand, 4-tert-butylcyclopenta-1,4-dien-1-yl-diphenylphosphane, consists of a cyclopentadienyl ring substituted with a tert-butyl group at the 4-position and a diphenylphosphane moiety at the 1-position. The second ligand, 3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl-diphenylphosphane, has a tert-butyl group at the 3-position and two diphenylphosphane groups at the 1- and 5-positions. This combination creates a sterically encumbered environment around the iron center, with mixed σ-donor (phosphine) and π-donor (cyclopentadienyl) ligands.

Properties

Molecular Formula |

C54H53FeP3 |

|---|---|

Molecular Weight |

850.8 g/mol |

IUPAC Name |

(4-tert-butylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |

InChI |

InChI=1S/C33H31P2.C21H22P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-21(2,3)17-14-15-20(16-17)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-25H,1-3H3;4-16H,1-3H3;/q2*-1;+2 |

InChI Key |

HDWKRKPWNLLULL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)C1=CC(=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron Cyclopentadienyl Complexes

- Ferrocene (bis(cyclopentadienyl)iron(II)): A benchmark iron(II) complex with two unsubstituted cyclopentadienyl ligands. Unlike the target compound, ferrocene lacks phosphine donors and steric bulk, resulting in higher symmetry and distinct redox behavior. The tert-butyl and phosphine substituents in the target complex likely enhance stability against oxidation and modify electronic properties.

- Iron complexes with substituted cyclopentadienyl ligands: Derivatives like pentamethylcyclopentadienyl (Cp*) iron complexes introduce steric bulk but retain purely π-donor ligands.

Iron Phosphine Complexes

Phosphine ligands are ubiquitous in coordination chemistry. Key comparisons include:

- Fe-dppe complexes: Ethane-bridged bis(diphenylphosphino)ethane (dppe) forms chelated complexes with bite angles ~85°, favoring trigonal or square-planar geometries. The target compound’s cyclopentadienyl-phosphine hybrid ligands likely enforce a different coordination mode, with stronger π-backbonding due to the iron(II) center .

- Fe-dppp complexes: Propane-bridged bis(diphenylphosphino)propane (dppp) increases ligand flexibility compared to dppe.

Iron Porphyrin Complexes

Iron porphyrins (e.g., Fe(II)TPP, Fe(III)(TPP)Cl) are macrocyclic complexes with tetraaza cores. These exhibit planar geometries and strong ligand field stabilization, contrasting with the non-planar, mixed-donor environment of the target compound. Porphyrins typically support higher oxidation states (e.g., Fe(IV)=O intermediates in catalysis), while the phosphine-cyclopentadienyl system may stabilize lower oxidation states or facilitate redox-flexible catalysis .

Structural and Electronic Comparison Table

Research Findings and Implications

- This is analogous to bulky ligands in asymmetric catalysis .

- Electronic Tuning: The diphenylphosphane ligands act as stronger σ-donors and weaker π-acceptors compared to porphyrin nitrogens, modulating the iron center’s electron density. This could enhance catalytic activity in reactions requiring electron-rich metal sites.

- Spectroscopic Insights : EXAFS studies on similar iron complexes (e.g., Fe-porphyrins) reveal bond distances of ~1.9–2.1 Å for Fe–N/P bonds, which could serve as a baseline for future characterization of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.